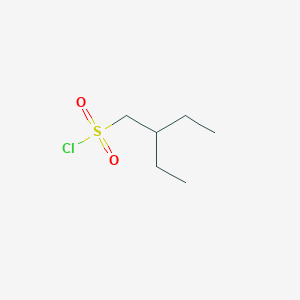

2-Ethylbutane-1-sulfonyl chloride

説明

Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides are highly valued as reactive intermediates in organic and medicinal synthesis. magtech.com.cnresearchgate.net Their significance lies in their powerful electrophilic nature, with the sulfur atom being highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. fiveable.me This reactivity allows them to readily engage in nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The reactions of sulfonyl chlorides with amines to form sulfonamides and with alcohols to produce sulfonic esters are fundamental transformations in organic chemistry. fiveable.me The resulting sulfonamide linkage is a key structural motif found in a vast number of biologically active compounds, including pharmaceuticals. fiveable.meenamine.net The versatility of sulfonyl chlorides makes them indispensable tools for creating complex organic molecules with important biological and material properties. fiveable.mersc.org They can act as sources for various functional groups, including sulfenes, sulfonyl, and sulfenyl groups, participating in reactions like annulations, chlorosulfonylation, and sulfonylation. magtech.com.cnresearchgate.net

Historical Development and Evolution of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides is intrinsically linked to the history of sulfonamides, which began with the discovery of their antibacterial activity in the 1930s. nih.gov This discovery spurred extensive research into the synthesis and derivatization of sulfonyl chlorides as the primary precursors to these life-saving drugs. nih.gov Over the decades, the synthetic toolbox for preparing sulfonyl chlorides has expanded significantly.

Early methods often involved the direct chlorination of sulfonic acids or their salts. google.com Modern advancements have led to the development of more efficient, milder, and environmentally benign protocols. These include the oxidative chlorination of various sulfur-containing starting materials like thiols, disulfides, and S-alkylisothiourea salts using reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.netorganic-chemistry.org The evolution of these synthetic methods has made a wider variety of structurally diverse sulfonyl chlorides, including those with complex functional groups, readily accessible for research and industrial applications. researchgate.netorganic-chemistry.org

Unique Structural Features and Reactivity Profile of Branched Alkanesulfonyl Chlorides

Branched alkanesulfonyl chlorides, such as 2-ethylbutane-1-sulfonyl chloride, possess distinct structural features that influence their reactivity. The presence of alkyl branching near the sulfonyl chloride group introduces steric bulk, which can modulate the rate and outcome of chemical reactions compared to their linear counterparts.

The synthesis of branched alkanesulfonyl chlorides, like 3-methylbutane-1-sulfonyl chloride and the secondary butane-2-sulfonyl chloride, has been successfully achieved, although sometimes in moderate yields due to competing side reactions like elimination. researchgate.net The reactivity of the sulfonyl chloride group makes the sulfur atom a prime target for nucleophiles, with the chloride ion serving as an effective leaving group. In branched systems, while the fundamental reactivity remains, the steric hindrance imposed by the alkyl groups can influence the accessibility of the electrophilic sulfur center. This can lead to increased selectivity in reactions with different nucleophiles.

Furthermore, branched alkanesulfonyl chlorides can participate in radical reactions. For instance, under photoredox catalysis, they can generate sulfonyl radicals that add across alkenes and alkynes, a powerful method for forming carbon-sulfur bonds. The structure of the branched alkyl group can influence the stability and reactivity of these radical intermediates.

Research Landscape and Untapped Potential of this compound

The research landscape for this compound is currently limited, with most available information pertaining to its commercial availability and basic chemical properties. It is cataloged by several chemical suppliers, indicating its accessibility for synthetic applications. sigmaaldrich.combldpharm.combldpharm.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 854463-29-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₆H₁₃ClO₂S | cymitquimica.com |

| Molecular Weight | 184.69 g/mol | sigmaaldrich.comcymitquimica.com |

| SMILES Code | CCC(CC)CS(=O)(Cl)=O | bldpharm.com |

Despite the sparse dedicated research, the untapped potential of this compound can be inferred from the established chemistry of related compounds. As a branched alkanesulfonyl chloride, it serves as a valuable building block for introducing the 2-ethylbutylsulfonyl group into various molecules. The steric bulk of the 2-ethylbutyl group could be leveraged to fine-tune the properties of resulting materials and pharmaceuticals.

For example, incorporating this sterically hindered group could enhance the stability of sulfonamide-based drugs or alter their binding affinity to biological targets. nih.gov In materials science, sulfonyl chlorides are used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing sulfonamide functionalities that can act as catalytic sites or enhance host-guest interactions. rsc.org The unique steric profile of this compound could lead to novel functionalized materials with tailored properties. Future research into the specific reactivity and applications of this compound is needed to fully explore its potential in advanced organic synthesis.

Classical Approaches to Alkanesulfonyl Chloride Synthesis

Traditional methods for the preparation of alkanesulfonyl chlorides, including this compound, have been well-established for decades. These approaches typically involve direct chlorosulfonation of alkanes, chlorination of sulfonic acids or their salts, and oxidative chlorination of thiols.

Direct Chlorosulfonation of Alkyl Substrates

Direct chlorosulfonation, often known as the Reed reaction, involves the simultaneous reaction of an alkane with chlorine and sulfur dioxide, typically initiated by ultraviolet (UV) light. wikipedia.org This free-radical chain reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the hydrocarbon backbone.

For a branched alkane like 2-ethylbutane, the Reed reaction would likely yield a mixture of isomeric products due to the presence of primary, secondary, and tertiary carbon-hydrogen bonds. The radical nature of the reaction means that substitution can occur at various positions on the alkyl chain, leading to challenges in selectivity and purification. The reaction proceeds through the following general steps:

Initiation: Photochemical homolysis of chlorine to generate chlorine radicals (Cl•).

Propagation:

A chlorine radical abstracts a hydrogen atom from the alkane (e.g., 2-ethylbutane) to form an alkyl radical and hydrogen chloride (HCl).

The alkyl radical reacts with sulfur dioxide to form a sulfonyl radical (R-SO₂•).

The sulfonyl radical reacts with a chlorine molecule to yield the alkanesulfonyl chloride and a new chlorine radical, which continues the chain.

Due to the potential for multiple isomers, this method may not be the preferred route for the specific synthesis of this compound, where the sulfonyl chloride group is at the primary position.

Chlorination of Alkyl Sulfonic Acids or Their Salts

A more direct and often higher-yielding method for preparing alkanesulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. If 2-ethylbutane-1-sulfonic acid or its sodium salt is available, it can be converted to this compound using common chlorinating agents.

Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H) are frequently employed for this transformation. The general reaction is as follows:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl R-SO₃Na + PCl₅ → R-SO₂Cl + POCl₃ + NaCl

This method offers high specificity for the desired product, as the position of the sulfonyl chloride group is predetermined by the starting sulfonic acid. The primary challenge of this approach lies in the initial synthesis of the required 2-ethylbutane-1-sulfonic acid.

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Byproducts | Reaction Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Typically reflux | Gaseous byproducts are easily removed. | Reagent is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Often requires heating | Effective for a wide range of substrates. | Solid reagent can be difficult to handle; POCl₃ byproduct has a high boiling point. |

| Chlorosulfonic Acid (ClSO₃H) | H₂SO₄ | Varies | Powerful chlorinating and sulfonating agent. | Highly corrosive and reacts violently with water. |

Oxidative Chlorination of Thiols and Thiol Derivatives

The oxidative chlorination of thiols (mercaptans) or their derivatives, such as disulfides, is a widely used method for the synthesis of sulfonyl chlorides. For the preparation of this compound, the corresponding 2-ethylbutane-1-thiol would be the starting material.

This reaction is typically carried out by treating the thiol with an excess of chlorine gas in the presence of water or an aqueous acid solution. The reaction is highly exothermic and proceeds through several intermediate oxidation states of sulfur (sulfenyl chloride, sulfinyl chloride) before reaching the sulfonyl chloride.

R-SH + 3Cl₂ + 2H₂O → R-SO₂Cl + 5HCl

Various oxidizing and chlorinating systems have been developed to make this process more controlled and efficient.

Advanced and Green Chemistry Synthetic Routes

In response to the growing need for more environmentally friendly and scalable chemical processes, advanced synthetic methodologies have been developed. These routes often offer milder reaction conditions, reduced waste, and improved safety profiles compared to classical methods.

Environmentally Benign Methods Utilizing S-Alkylisothiourea Salts and Oxidative Chlorination

A significant advancement in the synthesis of alkanesulfonyl chlorides involves the use of S-alkylisothiourea salts as odorless and stable thiol precursors. These salts are readily prepared from the reaction of an alkyl halide (e.g., 1-bromo-2-ethylbutane) with thiourea.

The subsequent oxidative chlorination of the S-alkylisothiourea salt can be achieved using environmentally benign reagents such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) under acidic conditions. This approach avoids the use of hazardous chlorine gas and malodorous thiols.

Example using Bleach: A clean and economical synthesis of alkanesulfonyl chlorides can be achieved through a bleach-mediated oxidative chlorosulfonation of S-alkylisothiourea salts. This method is environmentally and worker-friendly, utilizing readily accessible reagents and offering simple purification without chromatography, resulting in high yields.

Example using N-Chlorosuccinimide (NCS): Structurally diverse sulfonyl chlorides have been synthesized in good yields from S-alkylisothiourea salts via NCS chlorosulfonation. mdpi.com A key advantage of this method is that the byproduct, succinimide, can be recycled back into NCS, making the process more sustainable. mdpi.com For branched substrates, such as in the synthesis of butane-2-sulfonyl chloride from 2-bromobutane, moderate yields have been reported, which may be due to competing elimination reactions.

Table 2: Yields of Branched Alkanesulfonyl Chlorides via NCS-mediated Oxidative Chlorosulfonation of S-Alkylisothiourea Salts

| Starting Alkyl Halide | Product | Yield (%) |

| 1-Bromo-3-methylbutane | 3-Methylbutane-1-sulfonyl chloride | 85 |

| 2-Bromobutane | Butane-2-sulfonyl chloride | 45 |

Data sourced from: ResearchGate

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processes. rsc.org The high exothermicity and use of hazardous reagents in many classical sulfonyl chloride syntheses make them ideal candidates for adaptation to flow chemistry.

In a typical continuous flow setup, streams of the reactants are pumped and mixed in a microreactor or a tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation.

For example, the oxidative chlorination of thiols or disulfides has been successfully implemented in continuous flow systems using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function oxidant and chlorinating agent. rsc.org Such systems can achieve very high space-time yields and inherently safer operating conditions by minimizing the volume of the reaction mixture at any given time. rsc.org While specific application to this compound is not detailed in the literature, the principles are broadly applicable to the synthesis of various alkanesulfonyl chlorides. rsc.orgresearchgate.net

An Examination of this compound: Synthesis and Purification

This article delves into the chemical synthesis of this compound, a branched aliphatic sulfonyl chloride. The focus is on the methodologies for its formation, including catalyst development, the challenges of regioselectivity and stereoselectivity inherent in synthesizing branched structures, and the strategies for purifying the final product.

Structure

3D Structure

特性

IUPAC Name |

2-ethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECMZAFVLJVACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Investigations of 2 Ethylbutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The reactivity of 2-ethylbutane-1-sulfonyl chloride is centered around nucleophilic substitution at the electron-deficient sulfur atom. These reactions are fundamental to the synthesis of various sulfonamides and sulfonate esters, which have applications in medicinal chemistry and organic synthesis. nih.govmagtech.com.cn The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride leaving group. wikipedia.org

The solvolysis of alkanesulfonyl chlorides, such as this compound, has been a subject of extensive mechanistic study. researchgate.netnih.gov Solvolysis reactions involve the solvent acting as the nucleophile. The rates of these reactions are influenced by both the substrate structure and the properties of the solvent. nih.govbeilstein-journals.org

For alkanesulfonyl chlorides in general, the rates of solvolysis are typically lower than those of the corresponding arenesulfonyl chlorides. nih.gov The kinetics of these reactions are often studied by monitoring the change in conductivity or by spectroscopic methods. cdnsciencepub.com The study of kinetic solvent isotope effects (KSIE), particularly the ratio of reaction rates in H₂O versus D₂O, provides insight into the transition state structure. For many sulfonyl chlorides, the KSIE values are higher than those for alkyl chlorides, suggesting a greater degree of bond breaking in the transition state. nih.govbeilstein-journals.org

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be derived from temperature-dependent kinetic studies. These parameters offer further understanding of the solvolytic process. For instance, a large negative ΔS‡ is often indicative of an associative or bimolecular (Sₙ2-like) mechanism, which involves a more ordered transition state. cdnsciencepub.com

A generalized representation of the solvolysis of an alkanesulfonyl chloride is shown below:

RSO₂Cl + Solv-H → RSO₂-Solv + HCl

where Solv-H represents a solvent molecule such as water or an alcohol.

The nucleophilic substitution reactions of alkylsulfonyl chlorides can proceed through a spectrum of mechanisms, ranging from a pure Sₙ1 (unimolecular nucleophilic substitution) to a pure Sₙ2 (bimolecular nucleophilic substitution) pathway. nih.govmasterorganicchemistry.com However, for most alkanesulfonyl chlorides, including likely this compound, the mechanism is predominantly Sₙ2-like. nih.govbeilstein-journals.org

In an Sₙ2-type mechanism, the nucleophile attacks the sulfur atom in a concerted step with the departure of the chloride leaving group. This pathway proceeds through a trigonal bipyramidal transition state. cdnsciencepub.commdpi.com The reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile. masterorganicchemistry.com

Conversely, an Sₙ1-type mechanism would involve a slow, rate-determining ionization of the sulfonyl chloride to form a sulfonyl cation intermediate, which is then rapidly attacked by the nucleophile. nih.govmasterorganicchemistry.com However, the formation of high-energy sulfonyl cations is generally considered unfavorable under typical solvolytic conditions. nih.govbeilstein-journals.org Evidence for Sₙ1 character is more commonly observed in the solvolysis of tertiary alkylsulfonyl chlorides, where the resulting carbocation can be stabilized. nih.govbeilstein-journals.org

The distinction between these pathways can be probed using the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent. nih.govnih.gov The sensitivity of the reaction rate to these parameters provides insight into the degree of Sₙ1 and Sₙ2 character. mdpi.com

| Mechanism | Description | Rate Law | Stereochemistry |

|---|---|---|---|

| Sₙ2 | Bimolecular, concerted attack of nucleophile and departure of leaving group. masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] | Inversion of configuration at the sulfur center. mdpi.com |

| Sₙ1 | Unimolecular, stepwise formation of a carbocation intermediate followed by nucleophilic attack. masterorganicchemistry.com | Rate = k[Substrate] | Racemization. masterorganicchemistry.com |

The rate of nucleophilic substitution at the sulfonyl center is significantly influenced by both the polarity of the solvent and the nature of the nucleophile.

Solvent Polarity: The effect of solvent polarity on the reaction rate depends on the mechanism. For Sₙ2-like reactions of neutral substrates with neutral nucleophiles, increasing solvent polarity generally has a modest effect on the rate. However, for reactions involving charged nucleophiles or those with significant Sₙ1 character, an increase in solvent polarity can lead to a substantial rate enhancement by stabilizing the transition state or ionic intermediates. nih.govmurdoch.edu.au Studies have shown that for some sulfonyl chlorides, a gradual increase in the water content of a dioxane-water mixture can shift the mechanism from Sₙ2 to a mixed Sₙ1-Sₙ2 pathway, and eventually to a predominantly Sₙ1 pathway in highly aqueous media. nih.gov

Nucleophile Structure: The structure and reactivity of the nucleophile play a crucial role. More powerful nucleophiles will react faster. For example, hydroxide (B78521) ion is significantly more reactive towards benzenesulfonyl chloride than a water molecule. nih.gov The strength of the nucleophile can also influence the mechanistic pathway. Stronger nucleophiles tend to favor an Sₙ2 mechanism. The steric bulk of the nucleophile can also be a factor, with larger nucleophiles potentially reacting more slowly due to steric hindrance at the sulfonyl center. uwo.ca

When a nucleophile attacks a stereogenic tetrahedral sulfur atom in a sulfonyl chloride, the reaction typically proceeds with inversion of configuration at the sulfur center, which is characteristic of an Sₙ2 mechanism. mdpi.com This stereochemical outcome is a key piece of evidence supporting the backside attack of the nucleophile on the sulfur atom.

However, it is important to distinguish this from the stereochemistry at the carbon atom of the alkyl group. In the formation of sulfonate esters from alcohols, the reaction occurs at the oxygen atom of the alcohol, and the configuration of the carbon atom attached to the oxygen is retained. youtube.comlibretexts.org This retention of stereochemistry is a valuable feature in organic synthesis, allowing for the conversion of an alcohol into a good leaving group without altering the stereocenter. youtube.com

Reactions with Oxygen Nucleophiles: Sulfonate Ester Formation

Sulfonyl chlorides readily react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. wikipedia.orgreactory.app This reaction is a cornerstone of organic synthesis as it converts a poorly leaving hydroxyl group into a very good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. youtube.comnih.gov

The reaction of this compound with an alcohol or a phenol (B47542) in the presence of a non-nucleophilic base, such as pyridine (B92270), yields the corresponding 2-ethylbutane-1-sulfonate ester. youtube.com The base is necessary to neutralize the hydrochloric acid that is formed during the reaction. youtube.com

The general reaction is as follows:

R'OH + this compound → 2-Ethylbutane-1-sulfonate-R' + HCl

where R'OH is an alcohol or a phenol.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.comgordon.edu This is followed by the departure of the chloride ion and deprotonation of the resulting oxonium ion by the base to give the final sulfonate ester. youtube.com

Electrophilic and Radical Transformations

Beyond nucleophilic substitution at the sulfur center, this compound can participate in other important transformations, including electrophilic aromatic substitution and reactions involving radical or highly reactive intermediates.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an electrophile in Friedel-Crafts reactions with aromatic compounds like benzene (B151609) or toluene. softbeam.net This reaction, known as sulfonylation, results in the formation of an aryl sulfone, creating a new carbon-sulfur bond.

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the sulfonyl chloride, which generates a highly electrophilic sulfonyl cation or a potent polarized complex. This electrophile then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution pathway. libretexts.orgsigmaaldrich.com

CH₃CH₂CH(CH₂CH₃)SO₂Cl + Ar-H --(AlCl₃)--> CH₃CH₂CH(CH₂CH₃)SO₂-Ar + HCl

Modern protocols may also use strong Brønsted acids like triflic acid (TfOH) to catalyze the sulfonylation of arenes with sulfonyl chlorides at elevated temperatures. researchgate.net

The table below illustrates potential products of the Friedel-Crafts sulfonylation of various aromatic substrates with this compound.

| Aromatic Substrate | Catalyst | Expected Major Product |

| Benzene | AlCl₃ | (2-Ethylbutan-1-yl)sulfonylbenzene |

| Toluene | AlCl₃ | 1-Methyl-4-((2-ethylbutan-1-yl)sulfonyl)benzene (para isomer) |

| Anisole | TfOH | 1-Methoxy-4-((2-ethylbutan-1-yl)sulfonyl)benzene (para isomer) |

When this compound is treated with a strong, non-nucleophilic base, typically a tertiary amine like triethylamine (B128534), it can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene. nih.gov This process requires the presence of at least one hydrogen atom on the carbon adjacent (α) to the sulfonyl group. This compound meets this requirement.

The mechanism is a concerted bimolecular elimination (E2), where the base abstracts an α-proton simultaneously with the departure of the chloride ion. core.ac.uk

CH₃CH₂CH(CH₂CH₃)SO₂Cl + Et₃N → [CH₃CH₂C(CH₂CH₃)=SO₂] + Et₃NH⁺Cl⁻ (Sulfene Intermediate)

Sulfenes are unstable and cannot be isolated but can be trapped in situ by various electrophiles and nucleophiles. For example, they readily react with compounds containing imine functionalities in [2+2] cycloaddition reactions to form four-membered heterocyclic rings called thiazetidine dioxides. google.com This reactivity provides a pathway to complex molecular scaffolds from simple precursors.

Electrochemical Reduction Mechanisms

The electrochemical reduction of sulfonyl chlorides has been a subject of interest to understand their reaction mechanisms, particularly the cleavage of the sulfur-chlorine (S-Cl) bond. Studies on arenesulfonyl chlorides have shown that their reduction typically leads to the cleavage of the S-Cl bond. researchgate.net This process is believed to proceed through a concerted or a stepwise mechanism involving a radical anion intermediate.

In a typical electrochemical reduction of a sulfonyl chloride (RSO₂Cl), the initial step is the transfer of an electron to the molecule, forming a radical anion [RSO₂Cl]⁻•. This intermediate can then undergo cleavage of the S-Cl bond to form a sulfonyl radical (RSO₂•) and a chloride anion (Cl⁻). The sulfonyl radical can then undergo further reactions, such as dimerization to form a disulfone, or react with the solvent or other species in the reaction medium.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become powerful tools in organic synthesis, and sulfonyl chlorides have emerged as versatile coupling partners. eie.grsioc-journal.cnumb.edu These reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. nih.gov Palladium, nickel, and copper are commonly employed catalysts for these transformations. researchgate.netrsc.orgacs.org

Sulfonyl chlorides can participate in cross-coupling reactions through the cleavage of either the carbon-sulfur (C-S) or the sulfur-chlorine (S-Cl) bond.

Desulfonylative Cross-Coupling (C-S Bond Cleavage):

In these reactions, the sulfonyl group acts as a leaving group, and the organic moiety attached to the sulfur atom is transferred to a coupling partner. This desulfonylative approach allows for the formation of new carbon-carbon bonds. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of arylsulfonyl chlorides with arylboronic acids have been developed to produce biaryls. researchgate.net Similarly, Stille cross-couplings with organostannanes have been reported. researchgate.net These reactions highlight that arylsulfonyl chlorides can be more reactive than the corresponding aryl bromides but less reactive than aryl iodides. nih.gov

The general mechanism for a palladium-catalyzed desulfonylative coupling involves the oxidative addition of the sulfonyl chloride to the low-valent palladium catalyst, followed by the extrusion of sulfur dioxide (SO₂) and subsequent steps of the catalytic cycle.

Table 1: Examples of Palladium-Catalyzed Desulfonylative Cross-Coupling Reactions of Sulfonyl Chlorides

| Sulfonyl Chloride | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Methylbiphenyl | 95 | researchgate.net |

| Benzenesulfonyl chloride | Tributyl(vinyl)stannane | Pd₂(dba)₃ / P(2-furyl)₃ | Styrene | 85 | researchgate.net |

This table presents illustrative data from the literature for various sulfonyl chlorides to demonstrate the scope of the reaction.

Reactions at the S-Cl Bond:

The S-Cl bond is the more reactive site in many reactions of sulfonyl chlorides. Transition metal catalysis can be used to form new bonds at the sulfur atom. For example, palladium-catalyzed coupling of sulfonyl chlorides with organostannanes can lead to the formation of sulfones. acs.org This type of reaction retains the sulfonyl moiety in the final product.

Sulfonyl chlorides are valuable reagents for the construction of carbon-sulfur bonds, leading to the synthesis of important organosulfur compounds like thioethers (sulfides) and sulfones. rhhz.netmdpi.com

Synthesis of Thioethers:

One approach to forming thioethers from sulfonyl chlorides involves the reduction of the sulfonyl chloride to a thiol or a related sulfur nucleophile, which then reacts with an electrophile. nih.govacs.orgacs.org Phosphines are often used as reducing agents in these one-pot syntheses. nih.govacs.org The reaction proceeds through the deoxygenation of the sulfonyl chloride to generate a transient electrophilic sulfur species, which can be trapped by a nucleophile. rhhz.net

Alternatively, transition metal catalysis can be employed. For example, a copper-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides in the presence of a reducing agent like triphenylphosphine (B44618) (PPh₃) can produce diaryl thioethers. researchgate.netmdpi.com

Table 2: Examples of Thioether Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Coupling Partner | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzyl bromide | PPh₃, Na₂CO₃ | Benzyl p-tolyl sulfide | 85 | nih.govacs.org |

| Benzenesulfonyl chloride | 4-Iodoanisole | CuI, PPh₃, K₂CO₃ | 4-Methoxyphenyl phenyl sulfide | 78 | researchgate.netmdpi.com |

This table presents illustrative data from the literature for various sulfonyl chlorides to demonstrate the scope of the reaction.

Synthesis of Sulfones:

The synthesis of sulfones from sulfonyl chlorides can be achieved through cross-coupling reactions where the sulfonyl group is transferred to a carbon nucleophile. The palladium-catalyzed cross-coupling of organostannanes with sulfonyl chlorides is a direct method for sulfone synthesis. acs.org Copper-catalyzed reactions of organozinc reagents with sulfonyl chlorides also yield sulfones. rsc.org These reactions are generally tolerant of various functional groups.

Table 3: Examples of Sulfone Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenyltributylstannane | Pd(PPh₃)₄ | Phenyl p-tolyl sulfone | 92 | acs.org |

| Methanesulfonyl chloride | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ | (4-Fluorophenyl) methyl sulfone | 85 | acs.org |

This table presents illustrative data from the literature for various sulfonyl chlorides to demonstrate the scope of the reaction.

Applications of 2 Ethylbutane 1 Sulfonyl Chloride As a Research Reagent and Intermediate

Versatility in the Synthesis of Complex Organic Molecules

The structural features of 2-ethylbutane-1-sulfonyl chloride make it a versatile building block in the construction of a wide array of complex organic structures.

This compound serves as a key building block in medicinal chemistry for the synthesis of novel, potentially bioactive compounds. The primary application lies in its reaction with primary or secondary amines to form stable sulfonamide linkages. sigmaaldrich.com This sulfonamide group is a critical component in many pharmaceutical agents. nih.gov The reaction to form these sulfonamides is a direct and common method. For instance, sulfonyl chlorides are reacted with a variety of amines to create biologically active sulfonamides. mdpi.com The resulting sulfonamide moiety has been shown to be crucial for effective binding in certain biological targets. sigmaaldrich.com

An example of the importance of the sulfonamide linkage is in the synthesis of inhibitors for enzymes like TNF-a converting enzyme (TACE). sigmaaldrich.com While specific examples using this compound are not detailed in the provided results, the general principle of using sulfonyl chlorides to create complex sulfonamides for medicinal chemistry is well-established. sigmaaldrich.com The synthesis of human glucocorticoid receptor (hGR) ligands also utilizes the formation of sulfonamides from sulfonyl chlorides. sigmaaldrich.com

| Reactant Type | Resulting Linkage | Significance |

| Primary or Secondary Amine | Sulfonamide | Core structure in many pharmaceuticals sigmaaldrich.comnih.gov |

| Heterocyclic Amines | Complex Sulfonamides | Building blocks for enzyme inhibitors sigmaaldrich.com |

The sulfonamide linkage formed from this compound can be incorporated into more complex structures that act as ligands for metal catalysts. While direct applications of this compound in this area are not explicitly detailed, the synthesis of sulfonamides is a fundamental step. The development of chiral ligands is crucial for asymmetric catalysis, and these ligands can be synthesized from chiral precursors. A derivative of an enantiopure sulfonyl chloride, such as a sulfonamide, could be designed to act as a chiral ligand.

In a broader context, N-sulfonyl-1,2,3-triazoles, which can be derived from sulfonyl chlorides, are used to generate carbene intermediates in the presence of transition-metal catalysts for C-H bond functionalization reactions. snnu.edu.cn This highlights the potential for derivatives of this compound to be used in advanced catalytic systems.

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction is a cornerstone of protecting group chemistry, as alcohols are often poor leaving groups in nucleophilic substitution reactions. pearson.com Converting an alcohol to a sulfonate ester transforms the hydroxyl group into a much better leaving group. pearson.comyoutube.com This "activation" of the alcohol allows for subsequent substitution or elimination reactions to proceed under milder conditions. youtube.com

The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of the stereochemistry at the alcohol's carbon atom. pearson.comyoutube.com

| Reactant | Base | Product | Application |

| Alcohol | Pyridine/Triethylamine | Alkyl Sulfonate Ester | Protecting group, activation for substitution/elimination pearson.comyoutube.com |

| Phenol (B47542) | Pyridine/Triethylamine | Aryl Sulfonate Ester | Protecting group, activation for substitution/elimination |

While sulfonate esters are excellent leaving groups, the protection of sulfonic acids themselves is also an area of research. Simple sulfonate esters can be potent electrophiles, leading to the development of sterically hindered protecting groups to enhance their stability. nih.gov

Role in Derivatization for Analytical and Spectroscopic Studies

Derivatization is a technique used to modify an analyte to improve its detection and analysis. This compound can be used as a derivatizing agent, particularly for compounds containing primary or secondary amine groups.

In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization can significantly enhance the sensitivity of the analysis. nih.govresearchgate.net While not specifically mentioning this compound, the use of sulfonyl chlorides as derivatization reagents for various analytes, including neurotransmitters and steroids, is a common strategy. researchgate.netresearchgate.net

The derivatization of analytes with a sulfonyl chloride can improve their ionization efficiency in the mass spectrometer, leading to lower limits of detection. researchgate.net For example, derivatization of estrogens with reagents like dansyl chloride or pyridine-3-sulfonyl chloride has been shown to enhance their detectability. researchgate.net This allows for the quantification of trace amounts of substances in complex biological matrices like serum or plasma. nih.govresearchgate.net

Derivatization can also be used as a tool to study reaction mechanisms. By reacting a compound of interest with a derivatizing agent like this compound, specific functional groups can be tagged. This allows for the tracking of these groups through a reaction sequence using analytical techniques like mass spectrometry. While specific studies employing this compound for this purpose were not found, the general principle is widely applied in chemical research. Mass spectrometry is a powerful tool for identifying reaction products and intermediates, and derivatization can aid in this process.

Utilization in Polymer Chemistry and Materials Science

Introduction of Sulfonyl Functionalities into Polymeric Structures

Sulfonyl chlorides are key reagents for incorporating the sulfonyl functional group (-SO2-) into polymer backbones or as side chains. This is typically achieved through reactions with hydroxyl or amine functionalities on a pre-existing polymer. Although no specific examples utilizing this compound are documented, it could theoretically be used to modify polymers containing these reactive groups. The branched ethylbutyl group might impart unique solubility or steric properties to the resulting polymer.

Synthesis of Specialty Monomers

A crucial application of sulfonyl chlorides in polymer science is in the synthesis of specialty monomers. These monomers, containing sulfonate or sulfonamide groups, can then be polymerized to create functional polymers. For instance, other sulfonyl chlorides, such as butane-2-sulfonyl chloride, have been investigated as precursors for functional monomers in the development of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives. It is plausible that this compound could be employed in similar synthetic strategies to create novel monomers with specific solubility and electronic properties.

Contributions to Agrochemical and Industrial Chemical Production

The sulfonyl chloride moiety is a critical component in many biologically active molecules and industrial additives.

Synthesis of Novel Agrochemical Candidates

Sulfonylurea herbicides are a major class of agrochemicals characterized by a sulfonylurea bridge. google.com The synthesis of these herbicides often involves the reaction of a sulfonyl chloride with an isocyanate or an amine. While there is no direct evidence of this compound being used to create commercial agrochemicals, its structure is analogous to intermediates used in the synthesis of some herbicidal compounds. For example, the general structure of many sulfonylurea herbicides involves an aryl sulfonyl chloride, but research into alkyl sulfonyl chlorides for novel candidates is an ongoing area of interest.

Development of Functional Additives

In industrial applications, sulfonyl chlorides and their derivatives can be used as plasticizers, flame retardants, and tanning agents. The properties of the resulting additive are influenced by the nature of the alkyl or aryl group attached to the sulfonyl chloride. The 2-ethylbutyl group in this compound could potentially offer a balance of hydrocarbon character and reactivity, making its derivatives suitable for investigation as functional additives in various materials. However, specific research detailing such applications for this particular compound is not currently available.

Computational and Theoretical Chemistry Studies of 2 Ethylbutane 1 Sulfonyl Chloride

Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in understanding the electronic environment of 2-Ethylbutane-1-sulfonyl chloride, particularly the nature of the sulfonyl group and the reactive S-Cl bond.

The sulfonyl chloride (-SO₂Cl) group is the dominant feature of the molecule's electronic landscape. The sulfur atom is in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the 2-ethylbutyl group. This arrangement makes the sulfur atom highly electrophilic.

Theoretical calculations on analogous branched alkyl sulfonyl chlorides, such as 2,3,3-trimethylbutane-1-sulfonyl chloride, provide valuable data that can be used to approximate the structural parameters of this compound. These calculations, typically performed using Density Functional Theory (DFT), indicate specific bond lengths and angles that characterize the sulfonyl chloride moiety.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Branched Alkyl Sulfonyl Chloride This data is based on theoretical calculations for a structurally similar compound, 2,3,3-trimethylbutane-1-sulfonyl chloride, and serves as an illustrative approximation for this compound.

| Parameter | Predicted Value |

| S–Cl bond length | 2.02–2.06 Å |

| S–O bond length | 1.42–1.45 Å |

| C–S bond length | 1.78–1.82 Å |

| ∠Cl–S–O | 106–110° |

These values highlight the geometry around the sulfur center, which deviates from a perfect tetrahedral arrangement due to the different electronic and steric demands of the substituents. The S-Cl bond is relatively long and weak, making it susceptible to cleavage in chemical reactions.

The distribution of electron density within this compound is heavily influenced by the electronegative oxygen and chlorine atoms. Mulliken population analysis, a method used in computational chemistry to estimate partial atomic charges, reveals the polarity of the bonds within the molecule.

The sulfur atom in the sulfonyl group is predicted to have a significant positive charge, making it a prime target for nucleophilic attack. Conversely, the chlorine and oxygen atoms carry partial negative charges. This charge separation is a key determinant of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For an electrophile like this compound, the energy and composition of the LUMO are particularly important. The LUMO is expected to be centered on the sulfonyl group, specifically with a large contribution from the antibonding σ* orbital of the S-Cl bond. A low-lying LUMO energy indicates a high susceptibility to attack by nucleophiles.

Table 2: Hypothetical DFT-Calculated Electronic Properties for a Branched Alkyl Sulfonyl Chloride This data is based on theoretical calculations for a structurally similar compound, 2,3,3-trimethylbutane-1-sulfonyl chloride, and serves as an illustrative approximation for this compound.

| Property | Predicted Value/Characteristic |

| Mulliken Charge on Sulfur | ~ +1.45 e |

| Mulliken Charge on Chlorine | ~ -0.32 e |

| HOMO Energy | ~ -8.7 eV |

| LUMO Energy | (No data available) |

| HOMO-LUMO Gap | (No data available) |

| LUMO Composition | Primarily S-Cl σ* orbital |

The reactivity of sulfonyl chlorides is generally governed by the electrophilicity of the sulfur atom, and this is enhanced by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. researchgate.net

Conformational Analysis and Stereochemical Considerations

The flexibility of the 2-ethylbutyl group allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can influence the molecule's reactivity and physical properties.

Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation around single bonds. The primary bond for conformational analysis in this compound is the C-S bond, which connects the alkyl chain to the sulfonyl group. Rotation around this bond can lead to different staggered and eclipsed conformations.

While specific data for this compound is not available, studies on similar molecules show that the rotational barriers in sulfonyl compounds can be significant, influenced by both steric and electronic effects. cymitquimica.com Computational methods can map the potential energy surface as a function of the dihedral angle of the C-C-S-Cl backbone to identify the most stable conformers and the transition states between them.

The ethyl group at the second carbon of the butane (B89635) chain introduces significant steric hindrance. This branching is expected to have a profound impact on the conformational preferences of the molecule. Steric repulsion between the bulky alkyl group and the large sulfonyl chloride moiety will likely force the molecule to adopt specific staggered conformations to minimize van der Waals strain.

In branched systems, certain rotational isomers may be highly disfavored due to severe steric clashes. This can lead to a more rigid structure compared to its linear isomers, with the molecule spending most of its time in a few low-energy conformations. This conformational locking can, in turn, affect the accessibility of the reactive sulfonyl chloride group to incoming reagents. Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown that steric congestion can lead to a rigid, compressed structure that surprisingly enhances reactivity. mdpi.comnih.gov While the system is different, it highlights the complex interplay of steric effects on structure and reactivity.

Reaction Mechanism Elucidation Through Quantum Chemical Methods

Quantum chemical methods are invaluable for mapping out the detailed pathways of chemical reactions involving this compound. These calculations can determine the structures of transition states and intermediates, as well as the activation energies for different reaction steps.

For sulfonyl chlorides, a common reaction is nucleophilic substitution at the sulfur atom, where a nucleophile displaces the chloride ion. Theoretical studies on the reactions of simpler sulfonyl chlorides, like methanesulfonyl chloride, with nucleophiles have shown that these reactions typically proceed through a bimolecular nucleophilic substitution (Sɴ2-type) mechanism. acs.org This involves the formation of a single transition state leading to the products.

The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, forming a trigonal bipyramidal transition state. The incoming nucleophile and the leaving chloride ion occupy the axial positions. The branched 2-ethylbutyl group would be in an equatorial position. The steric bulk of the 2-ethylbutyl group would be expected to hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less branched sulfonyl chlorides. This is a classic steric hindrance effect. dtic.mil

Computational studies can model this process, providing the Gibbs free energy profile of the reaction. This would allow for a quantitative assessment of the steric effect of the 2-ethylbutyl group on the activation energy and, consequently, on the reaction rate. While specific studies on this compound are lacking, the principles derived from computational work on other aliphatic and aromatic sulfonyl chlorides provide a solid framework for understanding its likely reaction mechanisms. nih.govacs.org

Transition State Characterization for Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organic chemistry, and for sulfonyl chlorides, it is a primary mode of reaction. organic-chemistry.org The mechanism of such a substitution can be either a stepwise (SN1-like) or a concerted (SN2-like) process. libretexts.org Computational chemistry can precisely map the geometry and energy of the transition state, which is the highest energy point on the reaction pathway and dictates the reaction rate. windows.netpearson.com

For this compound, a nucleophilic attack at the sulfur atom would likely proceed through a trigonal bipyramidal transition state. In this arrangement, the incoming nucleophile and the leaving group (chloride) would occupy the apical positions, while the oxygen atoms and the 2-ethylbutyl group would be in the equatorial plane.

Table 1: Hypothetical Transition State Parameters for the Nucleophilic Substitution of this compound

| Parameter | Predicted Characteristic | Computational Method |

| Geometry | Trigonal Bipyramidal | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Key Bond Distances | Elongated S-Cl and S-Nucleophile bonds | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequency | One imaginary frequency corresponding to the reaction coordinate | DFT Frequency Calculation |

Note: This table is illustrative and not based on published data for this compound.

The presence of the bulky 2-ethylbutyl group could sterically hinder the backside attack required for a classic SN2 mechanism, potentially influencing the transition state geometry and energy. acs.org Computational modeling would be essential to quantify this steric effect.

Reaction Pathway Mapping and Energy Profiles

By calculating the energy of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. windows.net This profile provides a visual representation of the energy changes throughout the reaction and allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur). windows.net

For the reaction of this compound with a nucleophile, computational methods could map out the energy landscape for both SN1 and SN2 pathways. This would involve locating the transition state for the concerted SN2 reaction and any potential intermediates, such as a sulfonyl cation in a hypothetical SN1 pathway. The relative energies of these pathways would determine the preferred reaction mechanism under different conditions. windows.net

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants (this compound + H₂O) | 0 (by definition) | DFT (e.g., M06-2X) |

| Transition State | No data available | DFT (e.g., M06-2X) |

| Products (2-Ethylbutane-1-sulfonic acid + HCl) | No data available | DFT (e.g., M06-2X) |

| Activation Barrier (ΔG‡) | No data available | DFT (e.g., M06-2X) |

Note: This table is illustrative. No published computational data for the hydrolysis of this compound were found.

DFT and Ab Initio Calculations of Reaction Intermediates

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to calculate the electronic structure and properties of molecules from first principles. researchgate.net These methods can provide highly accurate geometries and energies for reaction intermediates. While a stable sulfonyl cation intermediate is generally considered high in energy, computational studies could explore its potential existence and stability, particularly in highly ionizing solvents.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could be employed to obtain very precise information about the bond lengths, bond angles, and conformational preferences of any intermediates. This would be particularly insightful for understanding the influence of the 2-ethylbutyl group on the geometry and stability of any transient species. DFT calculations are generally more computationally efficient for larger systems and can provide a good balance of accuracy and computational cost. windows.net

Molecular Dynamics Simulations of Reactivity in Solution Phase

Chemical reactions are rarely carried out in the gas phase; the solvent plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.com Molecular dynamics (MD) simulations model the explicit movement of atoms and molecules over time, providing a dynamic picture of the reaction in a solvent environment. core.ac.uk

For this compound, MD simulations could be used to:

Study Solvation Effects: Analyze how solvent molecules arrange themselves around the sulfonyl chloride and how this solvation shell changes during the course of a reaction.

Simulate Reaction Dynamics: By using reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to simulate the bond-breaking and bond-forming events of a reaction in solution. mdpi.com This can reveal dynamic effects that are not captured by static calculations of the potential energy surface.

Calculate Free Energy Profiles: MD simulations can be used to compute the free energy profile of a reaction in solution, which is a more accurate representation of the reaction energetics than gas-phase potential energy profiles.

While no specific MD simulations for this compound have been reported, the methodology is well-established and could provide significant insights into its reactivity in different solvents. researchgate.net

Advanced Analytical Methodologies for Process Control and Mechanistic Studies

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of 2-Ethylbutane-1-sulfonyl chloride and its related reaction mixtures. These techniques separate components based on their differential distribution between a stationary and a mobile phase, allowing for the isolation and quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of sulfonyl chlorides, including this compound. researchgate.netpatsnap.com Given the reactive nature of sulfonyl chlorides and their potential for hydrolysis, derivatization is often employed to create more stable and readily detectable compounds. google.comnih.gov For instance, a common approach involves reacting the sulfonyl chloride with an amine to form a stable sulfonamide, which can then be quantified using a UV detector. google.comcdnsciencepub.com

The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. Reversed-phase columns, such as C18, are frequently used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.netgoogle.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate compounds with a wide range of polarities. google.com

Method validation is a crucial aspect of quantitative HPLC analysis, ensuring the reliability of the results. This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.netnih.gov For example, a validated HPLC method for a related sulfonyl chloride demonstrated good linearity over a specific concentration range, with a high correlation coefficient (r ≈ 1.0000). google.com

Table 1: Illustrative HPLC Method Parameters for Sulfonyl Chloride Analysis

| Parameter | Typical Value/Condition | Source |

| Column | C18, 4.6 x 150 mm, 5 µm | researchgate.net |

| Mobile Phase | Acetonitrile and water (with potential additives like trifluoroacetic acid) | google.com |

| Elution Mode | Gradient | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Injection Volume | 2-20 µL | researchgate.netgoogle.com |

| Detector | UV/DAD | google.com |

| Wavelength | ~210 nm | google.com |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the components of complex mixtures, which is particularly useful in analyzing the side-products and impurities in the synthesis of this compound. nist.govepa.gov In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

For less volatile or thermally labile compounds like sulfonyl chlorides, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. core.ac.uk For instance, sulfonyl chlorides can be converted to more stable sulfonamides. core.ac.uk However, direct analysis is also possible under carefully controlled conditions. The identification of compounds is achieved by comparing their mass spectra with those in a reference library. nist.gov

The coupling of GC with MS provides a two-dimensional analysis that significantly enhances the ability to identify individual compounds in a complex matrix, even at trace levels. nist.gov This is crucial for understanding reaction pathways and for the quality control of the final product.

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation of Derivatives

Spectroscopic techniques provide real-time and in-situ information about the molecular structure and concentration of reactants, intermediates, and products, making them invaluable for studying reaction mechanisms and confirming the structure of newly synthesized derivatives.

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

For the synthesis of this compound, in-situ FT-IR can be used to follow the disappearance of the starting material and the appearance of the characteristic sulfonyl chloride (S-Cl) stretching band. This real-time data is critical for optimizing reaction conditions such as temperature, reagent addition rates, and reaction time to maximize yield and minimize by-product formation. cam.ac.ukgoflow.at

Raman Spectroscopy for Real-Time Reaction Analysis

Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used for real-time, in-situ reaction monitoring. researchgate.netnih.gov It is often complementary to FT-IR, as some vibrational modes that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa. americanpharmaceuticalreview.com Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid samples. nih.govamericanpharmaceuticalreview.com

A significant advantage of Raman spectroscopy is its ability to be used with fiber-optic probes, allowing for remote and non-invasive analysis of reactions occurring under harsh conditions. youtube.com In the context of this compound, Raman spectroscopy can provide real-time data on the formation of the S-Cl bond and can be used to quantify the concentration of reactants and products throughout the reaction. researchgate.netamericanpharmaceuticalreview.com

Table 2: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Feature | In Situ FT-IR Spectroscopy | Raman Spectroscopy | Source |

| Principle | Infrared absorption | Inelastic light scattering | mt.comazooptics.com |

| Strengths | Sensitive to polar functional groups, well-established technique. | Excellent for non-polar bonds, less interference from water, can be used with fiber optics for remote sensing. | americanpharmaceuticalreview.comazooptics.com |

| Typical Application | Monitoring changes in functional groups (e.g., C=O, O-H, S-Cl). | Monitoring symmetric vibrations, reactions in aqueous media, and solid-state transformations. | mt.comnih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules, including the determination of stereochemistry. longdom.orgipb.pt Advanced NMR techniques, such as two-dimensional (2D) NMR, provide through-bond and through-space correlations between nuclei, which are essential for unambiguously assigning the structure of complex molecules and for studying reaction mechanisms. longdom.orgicho.edu.pl

For derivatives of this compound, techniques like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. longdom.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of chiral centers. ipb.pt

Furthermore, kinetic studies using NMR can provide detailed insights into reaction mechanisms. researchgate.netd-nb.info By monitoring the change in concentration of reactants, intermediates, and products over time, it is possible to determine reaction rates and orders, and to identify key intermediates, thereby elucidating the mechanistic pathway of a reaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of chemical compounds, offering critical insights during process control and mechanistic studies involving this compound. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. filab.fr This high precision allows for the determination of a molecule's exact mass, which is fundamental to calculating its elemental composition with a high degree of confidence. semanticscholar.org The ability to distinguish between ions with very similar nominal masses but different elemental formulas is a key advantage of this technique. filab.fr

In the context of reactions involving this compound, HRMS is indispensable for verifying the identity of the final products, identifying potential byproducts, and characterizing reaction intermediates. The mass accuracy of the measurement is typically expressed in parts per million (ppm) and provides a quantitative measure of the deviation between the experimentally observed mass and the theoretically calculated exact mass for a proposed formula. A mass error of less than 5 ppm is generally considered strong evidence for the correct elemental composition. researchgate.net

Detailed research on analogous sulfonated compounds demonstrates the power of HRMS. For instance, in studies of disinfection byproducts from sulfonate surfactants, HRMS was crucial for identifying over 300 unique sulfur-containing compounds, including brominated and chlorinated species, by providing highly accurate mass data that enabled the assignment of 43 distinct molecular formulas. nih.govnih.govresearchgate.net Similarly, the analysis of sulfonamide residues in complex biological matrices relies on HRMS to confirm the identity of target compounds and their metabolites with mass accuracy better than 5 ppm. researchgate.net These studies underscore the capability of HRMS to provide definitive molecular formula assignments in complex mixtures, a task that is directly applicable to monitoring the conversion of this compound into its desired products and tracking the formation of impurities.

The derivatization of compounds with reagents containing a sulfonyl chloride group, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), further illustrates the utility of HRMS in analyzing reaction products. researchgate.net The resulting derivatives can be readily analyzed, with HRMS confirming their elemental composition and tandem MS/MS experiments revealing structural information through characteristic fragmentation patterns. researchgate.net

The following table presents representative data that would be obtained from an HRMS analysis in a study involving this compound. It includes the parent compound and a hypothetical product, a sulfonamide, formed by reaction with aniline (B41778). The data for the C₁₂H₂₄BrSO₄⁻ ion is included from a published study on disinfection byproducts to provide a concrete example from the literature. nih.gov

| Compound / Ion | Proposed Elemental Composition | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Reference |

|---|---|---|---|---|---|

| [this compound + H]⁺ | C₆H₁₄O₂SCl⁺ | 185.03465 | 185.03481 | 0.86 | Hypothetical |

| [N-Phenyl-2-ethylbutane-1-sulfonamide + H]⁺ | C₁₂H₂₀NO₂S⁺ | 242.12092 | 242.12115 | 0.95 | Hypothetical |

| Bromohydrin Sulfonate Ion | C₁₂H₂₄BrSO₄⁻ | 343.05854 | 343.05854 | 0.00 | nih.gov |

The data in the table exemplifies the precision of HRMS. For the protonated molecule of this compound, the extremely low mass error of 0.86 ppm provides very high confidence in the assigned elemental formula of C₆H₁₄O₂SCl⁺. This level of accuracy is crucial for distinguishing it from other potential isobaric compounds. Likewise, for the hypothetical sulfonamide product, a mass error of 0.95 ppm would serve to confirm the successful reaction with aniline and verify the composition of the target molecule. The zero mass error reported for the bromohydrin sulfonate ion in a peer-reviewed study highlights the exceptional accuracy achievable with modern HRMS instruments like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), which was used to elucidate its structure. nih.gov This capability is essential for confirming product identity and purity in process control, ensuring that side reactions have not led to the formation of unexpected and potentially problematic byproducts.

Derivatives and Analogs of 2 Ethylbutane 1 Sulfonyl Chloride: Structure Reactivity Relationships

Synthesis and Characterization of Novel Sulfonyl Chloride Analogs

The synthesis of alkanesulfonyl chlorides, including branched structures like 2-Ethylbutane-1-sulfonyl chloride, can be achieved through various methods. A prevalent and environmentally conscious approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are readily prepared from the corresponding alkyl halides (e.g., 1-bromo-2-ethylbutane) and thiourea. researchgate.net The subsequent reaction with an oxidizing agent in the presence of a chloride source, such as N-chlorosuccinimide (NCS) in acidic media, yields the desired sulfonyl chloride. researchgate.netgoogle.com This method is noted for its operational simplicity and the ability to produce a variety of sulfonyl chlorides, including those with primary and secondary alkyl groups, in good yields. researchgate.net

For instance, the synthesis of various linear and branched alkanesulfonyl chlorides has been reported with yields ranging from moderate to excellent, demonstrating the versatility of the NCS/acid system. researchgate.net

Table 1: Synthesis of Alkanesulfonyl Chlorides via NCS Chlorosulfonation of S-Alkylisothiourea Salts

| Alkyl Group | Product | Yield (%) |

|---|---|---|

| 3-Methylbutyl | 3-Methylbutane-1-sulfonyl chloride | 85 |

| sec-Butyl | Butane-2-sulfonyl chloride | 45 |

| Dodecyl | Dodecane-1-sulfonyl chloride | 93 |

| Hexadecyl | Hexadecane-1-sulfonyl chloride | 92 |

Data sourced from Synthesis, 2013, 45, 1675-1682. researchgate.net

The characterization of these novel sulfonyl chloride analogs and their subsequent derivatives, such as sulfonamides, relies on standard spectroscopic techniques. Infrared (IR) spectroscopy typically shows strong characteristic absorption bands for the sulfonyl group (SO₂) asymmetric and symmetric stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the alkyl chain, and high-resolution mass spectrometry (HRMS) confirms the molecular formula. researchgate.netmdpi.com For example, in the synthesis of N-substituted sulfonamides, the disappearance of the N-H protons of the starting amine and the appearance of characteristic signals for the sulfonamide moiety in the NMR spectra confirm the successful reaction. researchgate.net

Comparative Reactivity Studies of Variously Substituted Alkanesulfonyl Chlorides

The reactivity of alkanesulfonyl chlorides is primarily defined by nucleophilic substitution at the electrophilic sulfur atom. Kinetic studies, particularly on solvolysis reactions, provide valuable insights into how the alkyl substituent influences reaction rates. For many primary and secondary alkanesulfonyl chlorides, the mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2). mdpi.com

Interestingly, studies on the hydrolysis of a series of primary alkanesulfonyl chlorides (RSO₂Cl) showed that the specific rate constants varied by only a small factor, despite changes in the R group (e.g., methyl, ethyl, propyl, benzyl). This suggests that for unhindered primary alkanesulfonyl chlorides, the electronic effect of the alkyl group has a limited impact on the hydrolysis rate. mdpi.com

Table 2: Comparative Hydrolysis Rates of Alkanesulfonyl Chlorides in Water at 25.0 °C

| Substrate (R in RSO₂Cl) | k x 10⁴ (s⁻¹) |

|---|---|

| Methanesulfonyl chloride | 3.2 |

| Ethanesulfonyl chloride | 4.4 |

| 1-Propanesulfonyl chloride | 3.6 |

| Phenylmethanesulfonyl chloride | 2.1 |

| 2-Propanesulfonyl chloride | 1.1 |

Data sourced from Int. J. Mol. Sci. 2008, 9(5), 914-925. mdpi.com

However, significant branching near the sulfonyl group, as in this compound, introduces substantial steric hindrance. This is analogous to the neopentyl system, where Sₙ2 reactions are notoriously slow. acs.orgacs.org The bulky alkyl group shields the sulfur atom from the backside attack of a nucleophile, thereby decreasing the reaction rate compared to linear or less branched analogs. For example, studies on the nucleophilic substitution of various leaving groups on a neopentyl skeleton highlight the challenge of these reactions, with even highly reactive leaving groups showing sluggish kinetics. acs.org

Impact of Alkyl Chain Branching and Functionalization on Electrophilicity

The electrophilicity of the sulfur atom in a sulfonyl chloride is a key determinant of its reactivity. While the two electronegative oxygen atoms and the chlorine atom render the sulfur atom highly electron-deficient, the nature of the attached alkyl group can modulate this property through steric and electronic effects.

Alkyl chain branching, particularly at the β-position as in the 2-ethylbutyl group, primarily exerts a steric effect. This steric congestion hinders the approach of nucleophiles, effectively reducing the compound's reactivity in Sₙ2 reactions. nih.govmdpi.com This is not necessarily a change in the intrinsic electrophilicity of the sulfur atom but rather a decrease in its accessibility. The extremely low reactivity of neopentyl halides in Sₙ2 reactions is a classic example of this steric inhibition. acs.org In some cases, severe steric hindrance can even alter the site of nucleophilic attack; for instance, some alcoholates have been shown to attack the sulfur atom of neopentyl-like tosylates instead of the carbon, leading to unexpected products. acs.org

Functionalization within the alkyl chain can also have a profound impact on reactivity and reaction pathways. For example, the presence of a hydroxyl group on the β-carbon, as in 2-hydroxyethanesulfonyl chloride, leads to an intramolecular reaction where the hydroxyl group acts as a nucleophile, forming a cyclic intermediate known as a β-sultone. researchgate.net This demonstrates that functional groups within the sulfonyl chloride molecule can introduce alternative reaction pathways that compete with standard intermolecular nucleophilic substitution.

Table 3: Relative Reactivity of Leaving Groups on a Sterically Hindered Neopentyl Skeleton

| Leaving Group (X) in (X-CH₂)₃C-CH₃ | Relative Reactivity with Azide |

|---|---|

| Chloride | Low |

| Bromide | Moderate |

| Iodide | Higher than Bromide |

| Methanesulfonate (Mesylate) | Lower than Iodide/Bromide |

| p-Toluenesulfonate (Tosylaten) | Lower than Iodide/Bromide |

| Trifluoromethanesulfonate (Triflate) | Highest |

Qualitative comparison based on data from ACS Omega 2022, 7, 21, 17822–17828. acs.org

Development of Optically Active Sulfonyl Chlorides and Their Applications

The development of optically active sulfonyl chlorides and their derivatives is of significant interest for asymmetric synthesis, where they can serve as chiral auxiliaries or precursors to chiral ligands and catalysts. The synthesis of such compounds can be approached in several ways. One method involves starting from a chiral pool, such as using a chiral alkyl halide derived from a natural product to synthesize the corresponding chiral sulfonyl chloride. researchgate.net

Another strategy is the asymmetric synthesis of α-C chiral sulfones, which can be achieved by reacting sulfonyl chlorides with α,β-unsaturated compounds in the presence of a chiral catalyst. For example, the combination of photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysis has been used for the enantioselective radical sulfonylation of α,β-unsaturated N-acylpyrazoles, accommodating various branched alkyl sulfonyl chlorides.

Furthermore, sulfonyl chlorides are key reagents in the synthesis of chiral sulfonamides. While reacting a sulfonyl chloride with a chiral amine can produce diastereomeric sulfonamides, achieving high diastereoselectivity can be challenging. researchgate.net A more robust method for creating chiral sulfur centers involves the reaction of sulfites or in-situ generated sulfinyl chlorides with organometallic reagents in the presence of a chiral amine or ligand. acs.org These chiral sulfinates can then be converted to a variety of other optically active sulfur compounds.

The utility of these chiral derivatives is vast, ranging from their use as resolving agents to their incorporation into complex molecules as chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

Table 4: Approaches to Chiral Sulfur Compounds from Sulfonyl Chlorides

| Approach | Description | Example Application |

|---|---|---|

| Chiral Amine Reaction | Reaction of an achiral sulfonyl chloride with a chiral amine. | Synthesis of diastereomeric sulfonamides. researchgate.net |

| Asymmetric Catalysis | Reaction of a sulfonyl chloride with a prochiral substrate using a chiral catalyst. | Enantioselective synthesis of α-C chiral sulfones. |

| Conversion to Chiral Sulfinates | Reduction of the sulfonyl chloride to a sulfinate, followed by reaction with a chiral auxiliary. | Preparation of enantiomerically pure sulfoxides. acs.org |

| Starting from Chiral Pool | Synthesis of the sulfonyl chloride from a readily available enantiopure starting material. | Synthesis of chiral dehydroabietane derivatives. researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sulfonyl Chloride Chemistry

The synthesis and functionalization of sulfonyl chlorides are pivotal processes in organic chemistry. Future research is poised to develop more efficient and selective catalytic systems, moving beyond traditional stoichiometric reagents. For branched aliphatic sulfonyl chlorides like 2-Ethylbutane-1-sulfonyl chloride, these advancements are crucial for enhancing reaction efficiency and expanding their synthetic utility.

One promising direction is the use of heterogeneous photocatalysts. For instance, potassium poly(heptazine imide), a metal-free carbon nitride photocatalyst, has been successfully employed for the synthesis of various sulfonyl chlorides under mild, visible-light-irradiated conditions. acs.org This method's high tolerance for different functional groups suggests its potential applicability to the synthesis of this compound from precursors like 2-ethyl-1-butanethiol. acs.org Another innovative approach involves the use of copper-containing hypercrosslinked polymers as heterogeneous catalysts for the 1,2-thiosulfonylation of alkenes, a reaction that could be adapted for the functionalization of molecules with the 2-ethylbutane-1-sulfonyl group. rsc.org